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Compound of Interest

Compound Name: STOCK2S-26016

cat. No.: B1683317

An In-depth Technical Guide to the Discovery and Development of STOCK2S-26016, a WNK
Signaling Inhibitor

Introduction

STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway.
[1][2] It has been identified as a tool compound for studying the physiological and pathological
roles of WNK kinases, which are crucial regulators of ion homeostasis and have been
implicated in hypertension and cancer.[2][3] This document provides a comprehensive
overview of the discovery, mechanism of action, and preclinical development of STOCK2S-
26016.

Discovery

STOCK2S-26016 was identified through a chemical library screening of over 17,000
compounds.[4] The screening aimed to discover inhibitors of the interaction between WNK
kinases and their substrate, Ste20/SPS1-related proline/alanine-rich kinase (SPAK).[4][5] This
was achieved using fluorescence correlation spectroscopy, a technique that can detect the
binding of small molecules to proteins.[4] From this high-throughput screening, STOCK2S-
26016 emerged as a promising hit compound that disrupts the WNK-SPAK signaling axis.[5]

Physicochemical Properties

A summary of the key physicochemical properties of STOCK2S-26016 is presented in Table 1.
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Property

Value

Reference

Chemical Name

7-Ethoxy-N3-(2-
furanylmethyl)-3,9-

acridinediamine

Molecular Formula C20H19N302 [1]
Molecular Weight 333.38 g/mol [1]
CAS Number 332922-63-1 [1]
Purity >98% [1]
Solubility Soluble to 100 mM in DMSO o

and to 50 mM in ethanol

Mechanism of Action

STOCK2S-26016 functions as an inhibitor of the WNK signaling pathway.[1][2] Specifically, it
disrupts the interaction between WNK kinases (WNK1 and WNK4) and the SPAK/OSR1
kinases.[3][4] This is achieved by binding to the CCT (conserved C-terminal) domain of SPAK,
which prevents its interaction with WNKSs.[5] By inhibiting this interaction, STOCK2S-26016
prevents the WNK-mediated phosphorylation and activation of SPAK/OSR1.[4] Downstream,

this leads to a reduction in the phosphorylation of cation-chloride cotransporters such as the
Na-K-2Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2]
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Mechanism of action of STOCK2S-26016 in the WNK signaling pathway.

Preclinical Development and Biological Activity

The biological activity of STOCK2S-26016 has been characterized in several in vitro studies.
These studies have demonstrated its inhibitory effects on the WNK signaling pathway and its

potential therapeutic applications.

In Vitro Kinase Inhibition

STOCK2S-26016 has been shown to inhibit WNK4 and WNK1 with IC50 values of 16 uM and
34.4 uM, respectively.[2] The inhibitory concentrations for SPAK and NCC phosphorylation in
different cell lines are summarized in Table 2.
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) Concentration
Cell Line Target Effect Reference
Range

SPAK and NCC Dose-dependent
mpkDCT cells ] ) 25-200 uM [2][5]
phosphorylation reduction

SPAK and
Dose-dependent
MOVAS cells NKCC1 _ 50-200 pM [2]
) reduction
phosphorylation

Effects on Cancer Cell Lines

In addition to its role in regulating ion transport, the WNK signaling pathway has been
implicated in cancer progression. STOCK2S-26016 has been shown to inhibit the migration
and invasion of cancer cells in vitro.[1]

Experimental Protocols
Fluorescence Correlation Spectroscopy (FCS) for
Screening

The discovery of STOCK2S-26016 was facilitated by a high-throughput screening assay using
fluorescence correlation spectroscopy.[4]

o Objective: To identify small molecules that inhibit the interaction between WNK4 and SPAK.
e Methodology:

o Recombinant WNK4 and SPAK proteins are purified.

o WNKA4 is labeled with a fluorescent dye.

o The labeled WNK4 is incubated with SPAK in the presence of compounds from a chemical
library.

o The binding of WNK4 to SPAK is measured by detecting changes in the diffusion time of
the fluorescently labeled WNK4 using FCS.
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o Compounds that disrupt the WNK4-SPAK interaction are identified as hits.

Label WNK4 with
fluorescent dye

y

Incubate labeled WNK4,
SPAK, and test compound

Measure diffusion time

using FCS

Analyze for disruption
of WNK4-SPAK binding

Hit Compound
Identified

Click to download full resolution via product page

Workflow for the fluorescence correlation spectroscopy screening assay.

In Vitro Phosphorylation Assays
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To assess the inhibitory effect of STOCK2S-26016 on downstream signaling, in vitro
phosphorylation assays are performed in cell lines such as mouse distal convoluted tubule
(mDCT) cells.[2]

o Objective: To measure the effect of STOCK2S-26016 on the phosphorylation of SPAK and
NCC.

o Methodology:

o mDCT cells are cultured to confluency.

o

The cells are treated with varying concentrations of STOCK2S-26016.

[¢]

Cell lysates are collected and subjected to SDS-PAGE and Western blotting.

o

Phosphorylation of SPAK and NCC is detected using phospho-specific antibodies.

[e]

The intensity of the phosphorylated protein bands is quantified to determine the dose-
dependent inhibitory effect of STOCK2S-26016.

Conclusion and Future Directions

STOCK2S-26016 is a valuable research tool for elucidating the complex roles of the WNK
signaling pathway. Its ability to inhibit the WNK-SPAK interaction and subsequent downstream
signaling events provides a means to study the physiological and pathological processes
regulated by this pathway. While it has shown promise in in vitro models of cancer, further
preclinical studies are required to evaluate its pharmacokinetic and pharmacodynamic
properties in vivo.[4] Such studies will be crucial in determining the potential of STOCK2S-
26016 or its analogs as therapeutic agents for conditions such as hypertension and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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